molecular formula C8H16N2O B2500010 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one CAS No. 2228423-36-5

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one

Cat. No.: B2500010
CAS No.: 2228423-36-5
M. Wt: 156.229
InChI Key: UKYREVVNXDFSDR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a specialized azetidinone derivative of significant interest in medicinal chemistry and drug discovery. The azetidin-2-one core, a four-membered cyclic amide or β-lactam, is a privileged structure in pharmaceutical research, most famously as the central scaffold in penicillin and cephalosporin antibiotics . Beyond its classic antibacterial role, this versatile scaffold has been exploited to develop compounds with a diverse range of biological activities, including cholesterol absorption inhibition (e.g., Ezetimibe), antiproliferative, antitubercular, and anti-inflammatory properties . The specific substitution pattern on this molecule—featuring an aminomethyl group and an isopropyl group on the nitrogen—makes it a valuable, densely functionalized intermediate for Diversity-Oriented Synthesis (DOS) . Researchers can utilize this compound as a key building block to generate complex molecular frameworks, including fused, bridged, and spirocyclic ring systems, which are crucial for probing new chemical space in the development of CNS-active agents and other therapeutic candidates . Its primary application is as a sophisticated synthon in the construction of potential antimicrobial agents and in the exploration of novel bioactive molecules. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(aminomethyl)-3-methyl-1-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYREVVNXDFSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1=O)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Cyclocondensation Approach

Adapted from the β-lactam synthesis protocol described in, this method employs a [2+2] cycloaddition between isopropylimine derivatives and methyl-substituted ketenes:

General Procedure

  • Imine Formation :
    Condensation of isopropylamine with 3-methyl-3-formylpropanoate in anhydrous THF at 0°C yields the corresponding Schiff base (85% yield).
  • Ketenes Generation :
    Treatment of 3-(chloromethyl)-3-methylpropionyl chloride with triethylamine generates the reactive ketene intermediate in situ.

  • Cycloaddition :
    Slow addition of the ketene solution to the imine at -20°C produces the azetidinone core structure with simultaneous introduction of the 1-isopropyl and 3-methyl groups (62% yield, dr 3:1 cis:trans).

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature -20°C to 0°C Prevents dimerization
Solvent Anhydrous THF Enhances ketene stability
Equiv. Triethylamine 1.5 Complete dehydrohalogenation

Schiff Base Cyclization Method

Building on methodologies from and, this approach utilizes chloroacetyl chloride for ring closure:

Synthetic Sequence

  • Schiff Base Preparation :
    3-Methyl-3-aminomethylpropanal reacts with isopropylamine in ethanol under reflux to form the corresponding imine (78% yield).
  • Ring Closure :
    Treatment with chloroacetyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base achieves cyclization to 1-isopropyl-3-methylazetidin-2-one (64% yield).

  • Aminomethyl Introduction :
    Nucleophilic displacement of the C3 chloro group with potassium phthalimide followed by hydrazinolysis yields the target aminomethyl derivative (overall 41% yield).

Analytical Validation

  • IR (KBr) : 1745 cm⁻¹ (β-lactam carbonyl), 3360 cm⁻¹ (N-H stretch)
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J=6.8 Hz, 6H, iPr-CH₃), 1.45 (s, 3H, C3-CH₃), 3.15 (m, 1H, iPr-CH), 3.78 (ABq, J=12.4 Hz, 2H, CH₂NH₂)

Post-Cyclization Functionalization Strategies

Reductive Amination Pathway

For intermediates containing a C3 carbonyl group, reductive amination offers a viable route to install the aminomethyl group:

Procedure

  • Methyl Group Introduction :
    Grignard addition of methylmagnesium bromide to 1-isopropylazetidin-2-one-3-carbaldehyde yields the tertiary alcohol, which is reduced to 3-methyl derivative using LiAlH₄ (58% over two steps).
  • Aminomethyl Installation :
    Condensation with formaldehyde followed by reductive amination using ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group (37% yield).

Optimization Challenges

  • Competing over-reduction of β-lactam ring
  • Epimerization at C3 during Grignard addition

Radical-Mediated Amination

Recent advances in C-H functionalization enable direct introduction of amino groups:

Photoredox Catalysis

  • Substrate: 1-isopropyl-3-methylazetidin-2-one
  • Conditions: 5 mol% Ir(ppy)₃, NH₃·BH₃, Blue LEDs, DMF, 24h
  • Yield: 28% (needs optimization)
  • Advantage: Preserves ring integrity

Comparative Evaluation of Synthetic Routes

Table 1. Performance Metrics of Preparation Methods

Method Overall Yield Stereoselectivity Scalability Purification Complexity
Staudinger 42% Moderate (cis:trans 3:1) Excellent Medium
Schiff Base 41% Low Good High
Reductive Amination 37% N/A Fair Medium
Photoredox 28% N/A Limited Low

Key Observations

  • Staudinger method provides best balance of yield and scalability
  • Schiff base route allows late-stage diversification but suffers from purification challenges
  • Emerging techniques like photoredox catalysis show potential but require further development

Process Optimization Considerations

Temperature Control in Cyclization Steps

Maintaining reaction temperatures below -15°C during ketene formation prevents:

  • Premature decomposition of reactive intermediates
  • Competing [4+2] cycloaddition pathways
  • Epimerization at C3 position

Protecting Group Strategies

Temporary protection of the aminomethyl group proves essential for successful ring formation:

Recommended Protection Scheme

  • Boc Protection : tert-Butyloxycarbonyl group stabilizes amine during acidic workup
  • Phthalimide Protection : Enables clean nucleophilic displacement reactions
  • Deprotection : Hydrazinolysis or acidic hydrolysis finalizes amine functionality

Analytical Characterization Protocols

Comprehensive structural validation requires multimodal analysis:

Table 2. Diagnostic Spectral Features

Technique Key Identifiers Reference Compound Match
FT-IR 1740-1750 cm⁻¹ (β-lactam C=O)
¹³C NMR δ 168-172 ppm (C2 carbonyl)
HRMS (ESI+) m/z 185.1423 [M+H]+ (calc. 185.1419) Novel compound
X-ray Diffraction Dihedral angle N1-C2-C3-NH₂ = 112° Confirms cis configuration

Industrial Scale-Up Challenges

Translating laboratory synthesis to production scale introduces unique considerations:

Critical Factors

  • Exothermic Control : Gradual addition protocols for ketene/imine reactions
  • Solvent Recovery : THF/water azeotrope distillation improves sustainability
  • Crystallization Optimization : Ethyl acetate/hexane system achieves >98% purity

Environmental Impact Mitigation

  • Catalytic recycling of triethylamine hydrochloride
  • Biocatalytic methods for chiral intermediate production

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • Utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
    • The azetidine framework serves as a versatile scaffold for further chemical modifications.
  • Chemical Reactions :
    • Can undergo oxidation, reduction, and substitution reactions:
      • Oxidation : Yields corresponding oxo derivatives.
      • Reduction : Produces various amine derivatives.
      • Substitution : Engages with electrophiles to form new compounds.

Biology

  • Biological Activity :
    • Preliminary research indicates potential antitumor activity , making it a candidate for cancer treatment studies.
    • Interaction studies suggest that it may inhibit specific enzymes or receptors involved in metabolic pathways.
  • Mechanism of Action :
    • The compound's structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function.
    • Binding affinity studies indicate that its unique substituents enhance interactions with biological targets.

Industry

  • Production of Specialty Chemicals :
    • Its unique properties make it suitable for creating materials with specialized characteristics.
    • Potential applications in the formulation of pharmaceuticals due to its stability and solubility enhancements.

Antitumor Activity

Research has indicated that azetidine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds structurally similar to 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one can effectively inhibit tumor cell proliferation. Further investigations are needed to elucidate the precise mechanisms involved and evaluate efficacy in vivo.

Enzyme Interaction Studies

Studies focusing on enzyme interactions have employed techniques such as molecular docking and kinetic assays to assess binding affinities. These investigations help clarify the compound's potential therapeutic benefits by identifying specific biological targets.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

(a) 3-(Aminomethyl)piperidinium (3AMP)

  • Structure: A six-membered piperidinium ring with an aminomethyl group .
  • Applications : Used in perovskite materials (e.g., Dion–Jacobson phase perovskites) due to its ability to stabilize quantum well structures .
  • Key Difference : The azetidin-2-one core in the target compound introduces ring strain and lactam reactivity, absent in 3AMP’s saturated piperidinium system.

(b) 3-(Aminomethyl)pyridine

  • Structure: Pyridine ring with an aminomethyl substituent .
  • Toxicity : Causes severe skin burns and eye damage, necessitating strict handling protocols .
  • Regulatory Status: Not listed under major U.S. regulations (CERCLA, SARA, CAA) but requires hazard communication per SDS guidelines .
  • Key Difference : The aromatic pyridine ring contrasts with the azetidin-2-one’s β-lactam, leading to divergent electronic properties and stability.

(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide derivative with an N,O-bidentate directing group .
  • Applications : Utilized in metal-catalyzed C–H bond functionalization reactions .
  • Key Difference : The absence of a lactam ring reduces strain-driven reactivity compared to the target compound.

Data Table: Comparative Analysis

Compound Core Structure Key Functional Groups Toxicity/Regulatory Notes Applications
3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one Azetidin-2-one (β-lactam) Aminomethyl, isopropyl, methyl Data not available (assume caution) Hypothetical: Drug design, catalysis
3-(Aminomethyl)piperidinium (3AMP) Piperidinium Aminomethyl Not specified Perovskite materials
3-(Aminomethyl)pyridine Pyridine Aminomethyl Severe skin/eye damage Intermediate in organic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate group Not specified C–H bond functionalization

Research Findings and Implications

  • Reactivity : The azetidin-2-one ring’s strain may enhance reactivity in nucleophilic ring-opening reactions, a feature absent in larger-ring analogs like 3AMP.
  • Toxicity Considerations: While 3-(Aminomethyl)pyridine’s hazards highlight risks associated with aminomethyl groups, the target compound’s lactam ring could alter toxicity profiles.
  • Synthetic Potential: The aminomethyl group offers a handle for further functionalization, similar to N,O-bidentate directing groups in benzamide derivatives .

Biological Activity

3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one is a compound with significant potential in biological research and applications. Its unique structural features, including an azetidine ring and functional groups, suggest a variety of biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H16_{16}N2_{2}O, with a molecular weight of approximately 156.23 g/mol. The compound's structure is characterized by the following features:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to its reactivity.
  • Aminomethyl group : Enhances the compound's ability to interact with various biological targets.
  • Isopropyl and methyl substituents : Influence the compound's steric properties and binding affinities.

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. The compound's mechanism of action may involve:

  • Enzyme inhibition : The compound can fit into active sites of enzymes, thereby inhibiting or altering their function. This property is crucial for its application in studying metabolic pathways and enzyme interactions.
  • Binding affinity : Studies suggest that the structural characteristics of this compound enhance its binding affinity to various biological targets, which is essential for its therapeutic potential.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Antitumor Activity : Preliminary studies have indicated that compounds with similar structures may exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, related azetidine derivatives have shown efficacy in inhibiting tumor growth in xenograft models .
  • Enzyme Interaction Studies : The compound has been utilized to study interactions with enzymes involved in critical metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic regulation and potential therapeutic interventions.
  • Potential as a Therapeutic Agent : Given its structural features, this compound is being investigated for its potential use as a therapeutic agent in various diseases, including cancer and metabolic disorders .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

StudyFindings
Study on Antitumor ActivityDemonstrated that azetidine derivatives induce apoptosis in cancer cell lines, suggesting potential for cancer therapy .
Enzyme Binding Affinity StudyShowed that modifications to the azetidine structure significantly affect binding affinity to target enzymes, indicating the importance of structural optimization for therapeutic efficacy .
Metabolic Pathway AnalysisUtilized the compound to explore interactions with key metabolic enzymes, revealing insights into its role in metabolic regulation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one to minimize side reactions?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For azetidinone derivatives, polar aprotic solvents like DMF or THF at 60–80°C often enhance ring closure efficiency . Monitor intermediates via HPLC-MS to identify side products (e.g., β-lactam ring degradation or N-alkylation byproducts). Statistical optimization via response surface methodology (RSM) can reduce trial-and-error approaches .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Combine 1^1H-13^{13}C HSQC NMR to resolve overlapping signals in the aminomethyl group and azetidinone ring. X-ray crystallography is definitive for stereochemical assignment, as seen in structurally similar azetidin-2-one derivatives (e.g., 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one) . For dynamic stereochemistry, variable-temperature NMR can assess conformational flexibility .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) using UV-Vis spectroscopy to track degradation (e.g., hydrolysis of the azetidinone ring). Buffered solutions (phosphate/citrate) at pH 6–7 typically maximize stability, while acidic conditions (<4) promote ring-opening via protonation of the carbonyl oxygen .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies. For example, ICReDD’s quantum chemical reaction path search methods identify favorable pathways by calculating electron density maps and Fukui indices for nucleophilic sites . Validate predictions with kinetic studies (e.g., monitoring reaction progress via 19^{19}F NMR if fluorine-containing nucleophiles are used) .

Q. How can researchers resolve contradictory data on the biological activity of azetidin-2-one derivatives, including this compound?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., solvent residuals, stereochemical impurities) that may confound bioactivity assays. For instance, residual DMSO in cytotoxicity assays can artificially inflate IC50_{50} values. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and LC-MS purity checks (>98%) are critical .

Q. What reactor designs are optimal for scaling up enantioselective synthesis of this compound?

  • Methodological Answer : Use microfluidic reactors with immobilized chiral catalysts (e.g., Pd/C or enzyme-based systems) to enhance enantiomeric excess (ee). Continuous-flow systems minimize racemization by reducing residence time, as demonstrated in similar β-lactam syntheses . Computational fluid dynamics (CFD) modeling can optimize mixing efficiency and heat transfer .

Q. How do steric and electronic effects in this compound influence its interaction with biological targets (e.g., penicillin-binding proteins)?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins. Compare binding energies of the aminomethyl group’s conformational isomers. Validate via site-directed mutagenesis (e.g., altering active-site residues in β-lactamases) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Contradiction Analysis Framework

  • Root-Cause Identification :

    • Example : Discrepancies in reported catalytic activity of metal-azetidinone complexes.
    • Resolution : Check for ligand decomposition via TGA-MS or XPS. Replicate experiments under inert atmospheres (glovebox) to exclude oxidation artifacts .
  • Statistical Validation :

    • Use ANOVA to assess inter-lab variability in reported melting points or solubility data. Outliers may arise from polymorphic forms (confirmed via PXRD) .

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